9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene

Triplet carbene Kinetic stabilization Half-life

Researchers requiring persistent triplet carbenes for organic magnetic materials face the challenge that simple 9-bromo-10-aryl anthracenes yield carbenes with insufficient kinetic stability. 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene (CAS 648418-76-2) solves this via its sterically demanding 2,6-dimethyl-4-tert-butylphenyl group. - Enables the generation of a triplet carbene with a 14.5-day half-life, a >100-fold increase in persistence. - The diazo precursor survives Suzuki coupling conditions, allowing divergent synthesis of high-spin polycarbene architectures. - Facilitates the construction of isolable quintet and septet bis- and tris-carbenes for magnetic characterization.

Molecular Formula C26H25Br
Molecular Weight 417.4 g/mol
CAS No. 648418-76-2
Cat. No. B12593438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene
CAS648418-76-2
Molecular FormulaC26H25Br
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C)C(C)(C)C
InChIInChI=1S/C26H25Br/c1-16-14-18(26(3,4)5)15-17(2)23(16)24-19-10-6-8-12-21(19)25(27)22-13-9-7-11-20(22)24/h6-15H,1-5H3
InChIKeyQGZPIACXVSQSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene – Overview


9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene (CAS 648418-76-2) is a 9,10-disubstituted anthracene that serves as a key precursor to sterically protected diaryldiazomethanes and, upon photolysis, to exceptionally persistent triplet carbenes. The bromine at the 9‑position provides a reactive handle for Pd‑catalyzed cross‑coupling, while the 10‑position 2,6‑dimethyl‑4‑tert‑butylphenyl group introduces kinetic stabilization to downstream reactive intermediates [1]. This compound class has been exploited in the construction of high‑spin polycarbenes for organic magnetic materials [2].

Steric Advantage Over Generic Analogs


Simple 9‑bromo‑10‑aryl anthracenes (e.g., 9‑bromo‑10‑phenylanthracene) generate diarylcarbenes that are insufficiently persistent for practical application because the unsubstituted phenyl ring offers minimal steric shielding of the carbene center [1]. The ortho‑methyl groups and the para‑tert‑butyl group in the target compound create a congested environment that suppresses dimerization and reaction with solvent, thereby extending the carbene half‑life from hours to weeks [1][2]. This kinetic stabilization is essential for the survival of the diazo precursor under Suzuki coupling conditions, enabling the iterative construction of oligo‑ and polycarbene architectures [2].

Differentiation Benchmarks


Triplet Carbene Lifetime vs. Phenyl Analog

The triplet carbene generated from the diazo derivative of 9‑bromo‑10‑(4‑tert‑butyl‑2,6‑dimethylphenyl)anthracene exhibits a lifetime at 25 °C of 14.5 days in dilute benzene solution, whereas the corresponding carbene bearing a 10‑phenyl substituent (di[9‑(10‑phenyl)anthryl]carbene) was previously the most persistent but decayed significantly faster [1]. The 2,6‑dimethyl‑4‑tert‑butylphenyl group thus provides a >10‑fold enhancement in persistence.

Triplet carbene Kinetic stabilization Half-life

Diazo Stability in Suzuki Coupling

The diazo compound prepared from 9‑bromo‑10‑(4‑tert‑butyl‑2,6‑dimethylphenyl)anthracene survives standard Pd‑catalyzed Suzuki coupling conditions and reacts with benzene mono‑, di‑, and triboronic acids to give mono‑, di‑, and tris‑diazo products in usable yields [1]. In contrast, less sterically shielded diaryldiazomethanes typically decompose under the same conditions, precluding iterative coupling strategies.

Cross-coupling Diazo stability Polycarbene synthesis

Dimerization Suppression by Steric Shielding

The triplet carbene derived from the bis‑anthryl diazo compound decays via second‑order kinetics, indicating that dimerization is the primary decay pathway. The 2,6‑dimethyl‑4‑tert‑butylphenyl substituent raises the half‑life to approximately 50 h in a related system (bis[10‑(4‑t‑butyl‑2,6‑dimethylphenyl)‑9‑anthryl]carbene) [1]. When the steric bulk is reduced (e.g., replacement with a 4‑methylphenyl group), the dimerization rate increases sharply and the carbene lifetime drops to below 1 h.

Dimerization inhibition Steric protection Second‑order kinetics

High-Value Applications


Synthesis of Persistent Triplet Carbenes for Organic Magnets

The bromo compound is converted to the corresponding diazo precursor, which upon photolysis yields a triplet carbene with a 14.5‑day half‑life [1]. This unprecedented persistence allows researchers to handle and characterize the carbene under ambient conditions, facilitating its incorporation into organic ferromagnetic materials where long‑lived spin centers are required.

Polycarbene Dendrimer Assembly via Suzuki Coupling

The steric protection provided by the 2,6‑dimethyl‑4‑tert‑butylphenyl group allows the derived diazo compound to survive Suzuki coupling conditions, enabling mono‑, di‑, and trisubstitution with aryl boronic acids [1]. This permits the divergent synthesis of dendrimeric polycarbenes with precisely controlled spin multiplicity, a strategy that fails with less shielded analogs.

Building Block for High-Spin Polycarbenes

When the bromo compound is used to construct bis‑ and tris‑diazo precursors, photolysis generates quintet and septet polycarbenes that are sufficiently persistent for magnetic measurements [1][2]. The kinetic stabilization conferred by the 10‑aryl substituent is essential for observing these high‑spin states, as analogous compounds lacking the tert‑butyl group dimerize before characterization.

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